

Application Note: Analysis of cis-2-Nonene by Mass Spectrometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis-2-Nonene*

Cat. No.: B043856

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Introduction

Cis-2-Nonene is an unsaturated hydrocarbon with the chemical formula C_9H_{18} .^[1] As a volatile organic compound, its identification and characterization are crucial in various fields, including flavor and fragrance analysis, petroleum chemistry, and atmospheric research. Mass spectrometry, particularly electron ionization (EI) mass spectrometry, is a powerful analytical technique for the structural elucidation of such compounds.^[2] This application note provides a detailed protocol for the analysis of **cis-2-Nonene** using mass spectrometry and an in-depth interpretation of its mass spectrum, including the fragmentation patterns that lead to its characteristic spectral features.

Data Presentation

The electron ionization mass spectrum of **cis-2-Nonene** is characterized by a series of fragment ions. The molecular ion peak (M^+) is observed at m/z 126, corresponding to the molecular weight of C_9H_{18} .^[1] The base peak, which is the most intense peak in the spectrum, is observed at m/z 41. Other significant fragments are observed at m/z 55, 70, and 84. A summary of the major peaks, their relative intensities, and their proposed fragment structures is presented in Table 1.

m/z	Relative Intensity (%)	Proposed Fragment Ion	Fragment Structure
29	25	Ethyl cation	[CH ₂ CH ₃] ⁺
41	100	Allyl cation	[C ₃ H ₅] ⁺
55	85	Butenyl cation	[C ₄ H ₇] ⁺
70	60	Pentenyl cation	[C ₅ H ₁₀] ⁺ •
84	40	Hexenyl cation	[C ₆ H ₁₂] ⁺ •
97	15	Heptenyl cation	[C ₇ H ₁₃] ⁺
111	5	Octenyl cation	[C ₈ H ₁₇] ⁺
126	10	Molecular ion	[C ₉ H ₁₈] ⁺ •

Table 1: Major fragment ions in the electron ionization mass spectrum of **cis-2-Nonene**. The m/z values, their relative intensities, and the proposed corresponding fragment ions and their structures are listed.

Experimental Protocols

This section details the protocol for acquiring the mass spectrum of **cis-2-Nonene**.

Sample Preparation:

- Prepare a dilute solution of **cis-2-Nonene** in a volatile solvent such as hexane or dichloromethane. A typical concentration is in the range of 10-100 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:

- Gas Chromatograph: Agilent 7890A GC or equivalent.
- Column: Agilent J&W DB-1ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector Temperature: 250°C.

- Injection Volume: 1 μ L.
- Split Ratio: 50:1.
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp: 10°C/min to 200°C.
 - Hold at 200°C for 5 minutes.
- Mass Spectrometer: Agilent 5975C MSD or equivalent.
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Range: m/z 25-200.
- Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.

Fragmentation Pathway Analysis

The fragmentation of **cis-2-Nonene** upon electron ionization can be explained by several key mechanisms common to alkenes, primarily allylic cleavage and rearrangements.

1. **Molecular Ion Formation:** The process begins with the ionization of the **cis-2-Nonene** molecule by a high-energy electron beam, resulting in the formation of a molecular ion radical cation, $[C_9H_{18}]^{+\bullet}$, at m/z 126.
2. **Allylic Cleavage:** The most favorable fragmentation pathway for alkenes is allylic cleavage, which involves the breaking of a bond allylic to the double bond. This results in the formation of a stable, resonance-stabilized allylic cation. In **cis-2-Nonene**, allylic cleavage can occur on either side of the double bond.

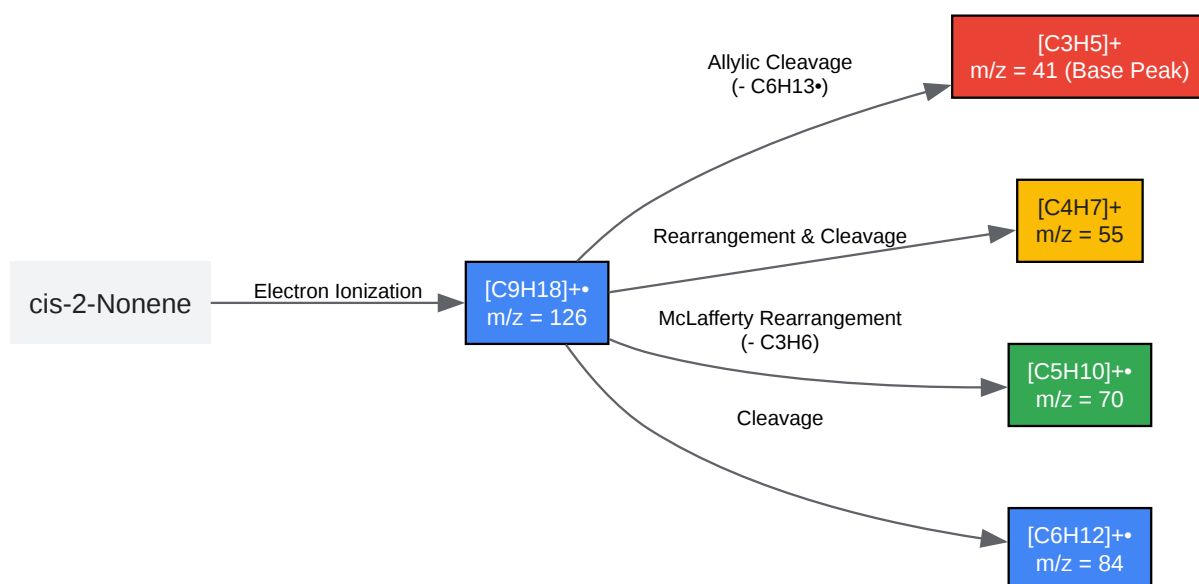
- Formation of the base peak (m/z 41): Cleavage of the C4-C5 bond results in the formation of a stable allyl cation ($[C_3H_5]^+$) with m/z 41, which is the base peak in the spectrum. The other fragment is a hexyl radical.
- Formation of the m/z 83 ion (not a major peak but possible): Cleavage of the C1-C2 bond would lead to the formation of a less stable methyl radical and a $C_8H_{15}^+$ cation.

3. Rearrangements: Rearrangement reactions, such as the McLafferty rearrangement, are also common. These involve the transfer of a hydrogen atom followed by bond cleavage.

- Formation of the m/z 70 ion: A McLafferty-type rearrangement can occur, involving the transfer of a gamma-hydrogen to the double bond, followed by the cleavage of the beta-bond, leading to the elimination of a neutral propene molecule and the formation of a radical cation at m/z 70 ($[C_5H_{10}]^{+\bullet}$).

4. Other Fragmentation Pathways: Other fragment ions observed in the spectrum arise from subsequent fragmentation of the primary fragments or alternative cleavage pathways along the alkyl chain. The series of peaks with a difference of 14 amu (CH_2) corresponds to the sequential loss of methylene groups.

The proposed fragmentation pathway is visualized in the following diagram:



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Figure 1: Proposed fragmentation pathway of **cis-2-Nonene**.

Conclusion

The mass spectrum of **cis-2-Nonene** is readily interpretable through the application of fundamental principles of mass spectrometry, including the recognition of the molecular ion and the understanding of characteristic fragmentation patterns of alkenes such as allylic cleavage and McLafferty rearrangements. The protocol provided herein offers a reliable method for the acquisition of high-quality mass spectra for **cis-2-Nonene** and similar volatile organic compounds. This information is invaluable for the confident identification and structural characterization of this compound in complex mixtures.

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References

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Email: info@benchchem.com